7-(4-Chlorophenyl)-1-phenylnaphthalene
Description
7-(4-Chlorophenyl)-1-phenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a 4-chlorophenyl group at position 7 and a phenyl group at position 1.
Key characteristics include:
- Molecular formula: C22H15Cl
- Substituent positions: Position 1 (phenyl) and 7 (4-chlorophenyl) on the naphthalene backbone.
- Synthetic relevance: Similar compounds are synthesized via Friedel-Crafts acylation, Suzuki coupling, or regioselective demethylation reactions, as seen in analogs like (4-chlorophenyl)(2-hydroxy-7-methoxynaphthalen-1-yl)methanone .
Properties
Molecular Formula |
C22H15Cl |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-1-phenylnaphthalene |
InChI |
InChI=1S/C22H15Cl/c23-20-13-11-16(12-14-20)19-10-9-18-7-4-8-21(22(18)15-19)17-5-2-1-3-6-17/h1-15H |
InChI Key |
BYQDQOYMSWNEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-1-phenylnaphthalene typically involves the coupling of a naphthalene derivative with a chlorophenyl and phenyl group. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a naphthalene boronic acid with a 4-chlorophenyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
Industrial production of 7-(4-Chlorophenyl)-1-phenylnaphthalene may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the coupling reaction, and purification of the final product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)-1-phenylnaphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
7-(4-Chlorophenyl)-1-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of molecular interactions and binding affinities.
Industry: It may be used in the production of advanced materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-1-phenylnaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Substituent Positioning and Reactivity
The position and nature of substituents significantly alter chemical behavior:
Physico-Chemical Properties
Comparative data on properties such as molecular weight and solubility:
Research Implications and Gaps
- Environmental Impact : Chlorinated naphthalenes may share persistence traits with PCBs, warranting studies on bioaccumulation and degradation pathways .
- Structure-Activity Relationships (SAR) : The 4-chlorophenyl group enhances lipophilicity and binding affinity to hydrophobic biological targets, as seen in fenvalerate’s insecticidal activity .
- Analytical Challenges : Detection methods for such compounds (e.g., GC-MS, HPLC) must account for low volatility and high hydrophobicity .
Biological Activity
7-(4-Chlorophenyl)-1-phenylnaphthalene is an organic compound characterized by a naphthalene backbone with a para-chlorophenyl and a phenyl group. Its chemical formula is CHCl, and it has a molecular weight of approximately 304.78 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and materials science.
Antimicrobial Properties
Research indicates that derivatives of naphthalene compounds, including 7-(4-Chlorophenyl)-1-phenylnaphthalene, exhibit antimicrobial activity . Studies have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The biological activity often correlates with the electronic properties and steric hindrance introduced by substituents like the 4-chlorophenyl group.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of 7-(4-Chlorophenyl)-1-phenylnaphthalene suggests that the presence of the chlorophenyl group enhances its lipophilicity and biological activity. Compounds with similar structures have been shown to exhibit significant antimicrobial effects, often outperforming standard antibiotics in specific assays .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of 7-(4-Chlorophenyl)-1-phenylnaphthalene. In vitro studies demonstrated that certain derivatives possess low toxicity against human cell lines, indicating a promising therapeutic window for further development .
Case Study 1: Antimycobacterial Activity
A study focused on ring-substituted naphthalenes, including derivatives similar to 7-(4-Chlorophenyl)-1-phenylnaphthalene, revealed that some compounds exhibited antimycobacterial activity superior to that of established antibiotics like rifampicin. The most effective compounds demonstrated significant inhibition of mycobacterial growth with minimal cytotoxic effects on human cells .
Case Study 2: Photosynthetic Electron Transport Inhibition
In another investigation, the compound's ability to inhibit photosynthetic electron transport was evaluated using isolated spinach chloroplasts. The results indicated a dose-dependent inhibition pattern, suggesting potential applications in agricultural chemistry or as herbicides .
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 7-(4-Chlorophenyl)-1-phenylnaphthalene:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| 1-Phenylnaphthalene | Naphthalene derivative | Lacks halogen substituents; serves as a base structure. | Moderate antimicrobial activity |
| 2-Chloro-7-(4-chlorophenyl)naphthalene | Chlorinated naphthalene | Contains two chlorine substituents | Enhanced antimicrobial properties |
| 5-(4-Chlorophenyl)-1-naphthaldehyde | Aldehyde derivative | Contains an aldehyde functional group | Increased reactivity and potential toxicity |
| 2-Fluoro-7-(4-fluorophenyl)naphthalene | Fluorinated derivative | Fluorine substituents alter electronic properties | Varied biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
